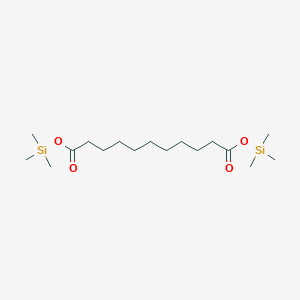
Bis(trimethylsilyl) undecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trimethylsilyl) undecanedioate, also known as BTMUD, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. It is a versatile molecule that can be synthesized using different methods and has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Bis(trimethylsilyl) undecanedioate has been used in various fields of scientific research, including organic synthesis, materials science, and biomedical research. It is commonly used as a protecting group for carboxylic acids in organic synthesis. In materials science, it has been used as a precursor for the synthesis of various polymers and coatings. In biomedical research, it has been studied for its potential applications as a drug delivery system and as a diagnostic tool for cancer detection.
Mecanismo De Acción
The mechanism of action of Bis(trimethylsilyl) undecanedioate is not fully understood, but it is believed to function as a prodrug that releases undecanedioic acid upon hydrolysis. Undecanedioic acid has been shown to have anti-inflammatory and anti-cancer properties, which may explain the potential therapeutic applications of Bis(trimethylsilyl) undecanedioate.
Efectos Bioquímicos Y Fisiológicos
Bis(trimethylsilyl) undecanedioate has been shown to have low toxicity and is generally well-tolerated in laboratory experiments. In vitro studies have demonstrated its potential anti-inflammatory and anti-cancer properties. It has also been shown to have antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Bis(trimethylsilyl) undecanedioate is its versatility and ease of synthesis. It can be synthesized using various methods and has a high yield. It is also stable under normal laboratory conditions and has low toxicity. However, one limitation of Bis(trimethylsilyl) undecanedioate is its hydrophobicity, which may limit its solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on Bis(trimethylsilyl) undecanedioate. One area of interest is its potential applications as a drug delivery system for the targeted delivery of undecanedioic acid to specific tissues. Another area of interest is its potential use as a diagnostic tool for cancer detection. Additionally, further studies are needed to fully understand the mechanism of action of Bis(trimethylsilyl) undecanedioate and its potential therapeutic applications.
Métodos De Síntesis
Bis(trimethylsilyl) undecanedioate can be synthesized using various methods, including the reaction of undecanedioic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of undecanedioic acid with trimethylsilyl trifluoromethanesulfonate in the presence of a base. The yield of Bis(trimethylsilyl) undecanedioate varies depending on the method used, but typically ranges from 60-80%.
Propiedades
Número CAS |
106450-25-3 |
|---|---|
Nombre del producto |
Bis(trimethylsilyl) undecanedioate |
Fórmula molecular |
C17H36O4Si2 |
Peso molecular |
360.6 g/mol |
Nombre IUPAC |
bis(trimethylsilyl) undecanedioate |
InChI |
InChI=1S/C17H36O4Si2/c1-22(2,3)20-16(18)14-12-10-8-7-9-11-13-15-17(19)21-23(4,5)6/h7-15H2,1-6H3 |
Clave InChI |
WANRKRMIBVTYBU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=O)CCCCCCCCCC(=O)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)OC(=O)CCCCCCCCCC(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



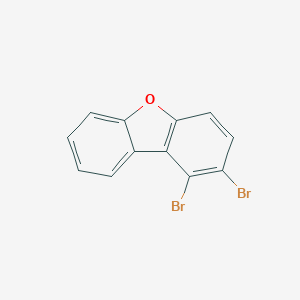
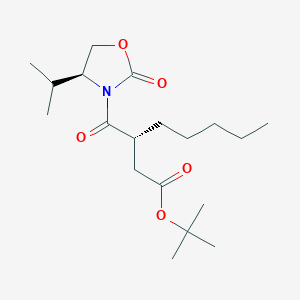
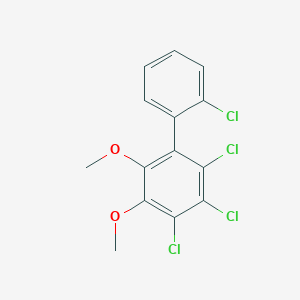
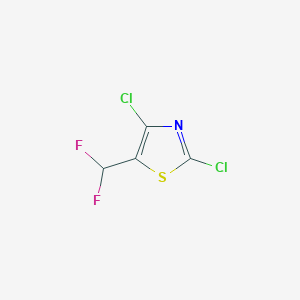
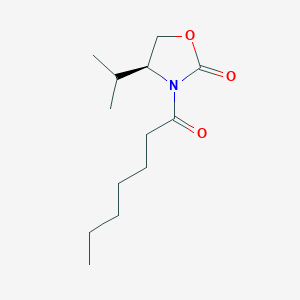
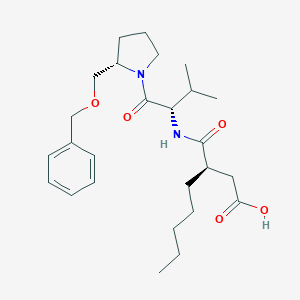
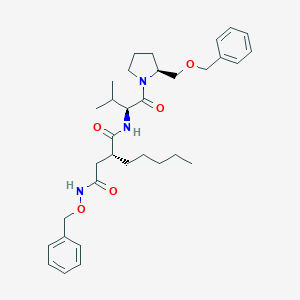
![1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid](/img/structure/B20279.png)
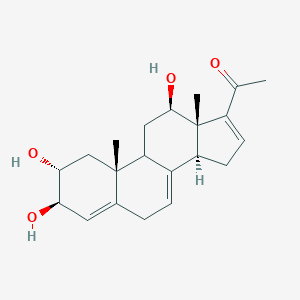
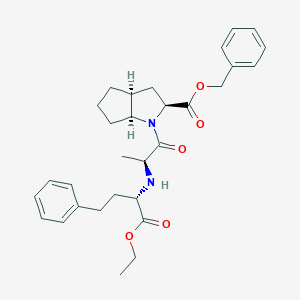
![1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester](/img/structure/B20288.png)
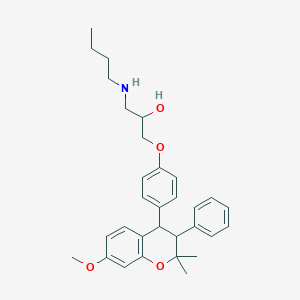
![4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid](/img/structure/B20294.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B20295.png)